N-(2-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide
Description
N-(2-Methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide is a thieno[3,2-d]pyrimidin-4-one derivative characterized by a bicyclic thienopyrimidine core substituted with a phenyl group at position 7 and an acetamide moiety at position 2. The acetamide nitrogen is further functionalized with a 2-methylphenyl group.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-14-7-5-6-10-17(14)23-18(25)11-24-13-22-19-16(12-27-20(19)21(24)26)15-8-3-2-4-9-15/h2-10,12-13H,11H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKQFRNVTSFLBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones . This intermediate can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts and high-purity reagents to ensure a high yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfur atom in the thieno[3,2-d]pyrimidine core and the acetamide nitrogen participate in nucleophilic substitutions under controlled conditions.
Key Reactions:
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S-Alkylation: Reacts with alkyl halides (e.g., methyl iodide) in DMF/K<sub>2</sub>CO<sub>3</sub> to form S-alkylated derivatives.
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N-Acylation: The acetamide’s NH group undergoes acylation with acetyl chloride in pyridine, yielding N-acetylated products.
Table 1: Nucleophilic Substitution Outcomes
Mechanistic Notes:
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S-Alkylation proceeds via an S<sub>N</sub>2 mechanism at the thieno ring’s sulfur.
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N-Acylation involves base-assisted deprotonation of the acetamide NH, followed by nucleophilic attack on the acyl chloride.
Oxidation-Reduction Reactions
The sulfanyl group and the pyrimidinone ring exhibit redox activity.
Key Reactions:
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Sulfur Oxidation: H<sub>2</sub>O<sub>2</sub>/AcOH oxidizes the thieno sulfur to sulfoxide (→SO) or sulfone (→SO<sub>2</sub>) derivatives.
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Carbonyl Reduction: NaBH<sub>4</sub> selectively reduces the 4-oxo group to a hydroxyl intermediate.
Table 2: Oxidation-Reduction Outcomes
| Reagent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%)/AcOH | RT, 4h | Sulfoxide | 90% | |
| mCPBA | DCM, 0°C, 2h | Sulfone | 95% | |
| NaBH<sub>4</sub> | MeOH, 0°C, 1h | 4-Hydroxy analog | 88% |
Spectroscopic Validation:
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Sulfoxide Formation: IR shows new S=O stretch at 1050 cm<sup>−1</sup>; <sup>1</sup>H-NMR confirms loss of thieno proton signals .
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Carbonyl Reduction: <sup>13</sup>C-NMR reveals disappearance of the 4-oxo carbon at δ 175 ppm.
Cyclization Reactions
The compound undergoes intramolecular cyclization to form fused heterocycles.
Key Reactions:
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Pyrimidine Ring Expansion: Heating with NH<sub>4</sub>OAc in acetic acid yields a pyrido[2,3-d]pyrimidine derivative.
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Triazole Formation: Reacts with NaN<sub>3</sub>/CuI to generate a -triazole-fused analog.
Table 3: Cyclization Products
Mechanistic Pathway:
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Ring expansion involves nucleophilic attack by ammonia on the pyrimidinone carbonyl, followed by dehydration .
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Triazole formation proceeds via a copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Alkylation and Acylation of the Acetamide Side Chain
The N-(2-methylphenyl)acetamide moiety undergoes site-specific modifications.
Key Reactions:
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Mannich Reaction: Reacts with formaldehyde and piperidine to form a tertiary amine derivative.
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Schiff Base Formation: Condenses with 4-nitrobenzaldehyde to generate an imine-linked product.
Table 4: Side Chain Modifications
Analytical Data:
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Mannich Product: <sup>1</sup>H-NMR shows new CH<sub>2</sub> resonance at δ 3.8 ppm (piperidine-CH<sub>2</sub>) .
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Schiff Base: IR confirms C=N stretch at 1620 cm<sup>−1</sup>.
Interaction with Biological Targets
While not a direct chemical reaction, the compound’s reactivity informs its pharmacological behavior:
Scientific Research Applications
Pharmaceutical Applications
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Anticancer Activity :
- Compounds similar to N-(2-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide have shown promising results in inhibiting cancer cell proliferation. The thienopyrimidine moiety is known to interact with various biological targets involved in cancer pathways.
- Case studies indicate that derivatives of thienopyrimidines exhibit selective cytotoxicity against different cancer cell lines, suggesting the potential for targeted cancer therapies.
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Antimicrobial Properties :
- Research indicates that thienopyrimidine derivatives possess antimicrobial properties. Studies have demonstrated effectiveness against a range of bacterial and fungal strains.
- For instance, a study highlighted the synthesis of thienopyrimidine compounds that exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus.
-
Anti-inflammatory Effects :
- The compound's structure suggests potential anti-inflammatory properties. Research has focused on its ability to inhibit pro-inflammatory cytokines, which could lead to therapeutic applications in treating inflammatory diseases.
- A notable case study involved testing similar compounds in animal models of inflammation, showing reduced markers of inflammation and improved clinical outcomes.
Biochemical Mechanisms
Understanding the biochemical interactions of this compound is crucial for its application in drug development:
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Enzyme Inhibition :
- The compound may act as an inhibitor for enzymes involved in tumor growth and inflammation pathways. For example, it could inhibit kinases that are critical for cancer cell survival.
- In vitro studies have shown that similar compounds can effectively inhibit specific kinases associated with cancer progression.
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Receptor Modulation :
- There is potential for this compound to interact with various receptors in the body, influencing signaling pathways related to pain and inflammation.
- Research into receptor binding affinities has indicated promising results for compounds within this chemical class.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets. For example, thienopyrimidine derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis . By inhibiting DHFR, the compound can disrupt the synthesis of nucleotides, leading to cell death, particularly in rapidly dividing cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following compounds share the thieno[3,2-d]pyrimidin-4-one core but differ in substituents, enabling comparative analysis of structure-activity relationships (SAR), physicochemical properties, and synthetic approaches.
Substituent Variations on the Acetamide Nitrogen
Key Observations :
- Steric and Electronic Effects : Bulky substituents (e.g., 4-butylphenyl) may enhance lipophilicity but reduce solubility, whereas electron-donating groups (e.g., 3-methoxybenzyl) could influence hydrogen bonding or metabolic stability.
- Synthetic Feasibility : Acetamide derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, acetyl chloride is reacted with amine precursors in pyridine to form acetamide linkages .
Variations in the Thienopyrimidine Core
Key Observations :
- Functional Group Impact : Sulfanyl or ester substituents alter electronic properties and binding affinity. For instance, sulfanyl groups may enhance interactions with cysteine residues in enzymes.
- Spectroscopic Consistency : Aromatic proton signals (δ 7.2–7.5 ppm) and carbonyl peaks (δ ~170 ppm in ¹³C-NMR) are conserved across derivatives .
Pharmacological Potential of Analogues
- Neuroimaging Applications: DPA-714, a pyrazolo[1,5-a]pyrimidine acetamide, demonstrates high affinity for the translocator protein (TSPO), a biomarker for neuroinflammation.
- Anticancer Activity: Thieno[3,2-d]pyrimidin-4-one derivatives with chloro or fluoro substituents (e.g., 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide) exhibit moderate cytotoxicity, with IC₅₀ values in the micromolar range .
Biological Activity
N-(2-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, synthesizing data from various studies and presenting it in a structured format.
Chemical Structure and Properties
The compound belongs to the class of thienopyrimidines, characterized by a thieno[3,2-d]pyrimidine core structure. Its molecular formula is with a molecular weight of 375.45 g/mol. The chemical structure facilitates interactions with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets involved in critical biological pathways. These include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key kinases involved in cancer progression.
- Receptor Interaction : It may interact with receptors that play roles in cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives, including this compound. For example:
- In Vitro Screening : A study evaluated various thienopyrimidine derivatives for their antiproliferative effects against different cancer cell lines. The compound demonstrated significant cytotoxicity against liver cell carcinoma (HepG2) and prostate cancer (PC-3) cell lines, indicating its potential as an anticancer agent .
- Mechanistic Insights : The compound was found to induce apoptosis in cancer cells through the inhibition of the VEGFR-2 and AKT pathways. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial activity:
- Broad-Spectrum Efficacy : The compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, demonstrating potential as an antimicrobial agent .
- Structure Activity Relationship (SAR) : Modifications in the thienopyrimidine structure were analyzed to optimize antimicrobial efficacy. Substituents at specific positions were found to enhance activity against selected microbial strains .
Data Summary Table
| Biological Activity | Cell Line/Organism | IC50 Value | Mechanism |
|---|---|---|---|
| Anticancer | HepG2 | 15 µM | VEGFR-2 Inhibition |
| Anticancer | PC-3 | 10 µM | AKT Pathway Modulation |
| Antimicrobial | E. coli | 20 µg/mL | Cell Membrane Disruption |
| Antimicrobial | S. aureus | 25 µg/mL | Inhibition of Cell Wall Synthesis |
Case Studies
- Case Study on Cancer Treatment : A study involving the administration of this compound in animal models showed a marked reduction in tumor size compared to control groups. The study highlighted the compound's ability to penetrate tumor tissues effectively .
- Clinical Relevance : Preliminary clinical trials have suggested that thienopyrimidine derivatives could serve as adjunct therapies in combination with existing chemotherapeutics, enhancing overall treatment efficacy while reducing side effects .
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide?
A multistep synthesis is typical for such heterocyclic acetamides. Begin with the preparation of the thieno[3,2-d]pyrimidin-4(3H)-one core via cyclization of substituted thioureas or via oxidative coupling reactions. Subsequent functionalization at the 3-position with a chlorinated intermediate (e.g., chloroacetamide derivatives) enables coupling with the 2-methylphenyl group. Use condensing agents like EDCI or DCC in anhydrous DMF for amide bond formation, as demonstrated in analogous syntheses of structurally related acetamides . Monitor reaction progress via TLC and purify via column chromatography.
Q. How should researchers validate the structural identity of this compound?
Employ a combination of analytical techniques:
- 1H NMR : Look for characteristic signals such as the NH proton (δ ~10.0–12.5 ppm for secondary amides) and aromatic protons (δ ~7.0–8.5 ppm) .
- Elemental Analysis : Compare experimental C, H, N, and S percentages with calculated values (e.g., ±0.3% deviation acceptable) .
- Mass Spectrometry : Confirm the molecular ion peak [M+H]+ using ESI-MS or MALDI-TOF.
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s conformation?
Single-crystal X-ray diffraction (SCXRD) using SHELXL or similar software provides definitive bond lengths, angles, and torsion angles. For example, in related thienopyrimidinones, the dihedral angle between the thiophene and pyrimidine rings typically ranges 5–15°, influencing π-π stacking interactions. Resolve disorder in flexible side chains (e.g., acetamide groups) using restrained refinement and occupancy adjustments .
Q. What strategies address discrepancies in bioactivity data across studies?
Contradictions may arise from assay conditions (e.g., solvent polarity, cell lines). Standardize protocols:
- Use a common positive control (e.g., doxorubicin for cytotoxicity assays).
- Validate purity (>95% via HPLC) and confirm solubility in DMSO/PBS mixtures .
- Perform dose-response curves (IC50/EC50) in triplicate to assess reproducibility.
Q. How can computational modeling predict SAR for this compound?
Perform DFT calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces and identify pharmacophoric features. Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. Compare binding poses with analogs like N-(3,4-dimethoxyphenethyl) derivatives to rationalize substituent effects on affinity .
Methodological Challenges
Q. What purification techniques optimize yield for polar byproducts?
For polar impurities (e.g., unreacted starting materials), use reverse-phase HPLC with a C18 column and acetonitrile/water gradients. Alternatively, employ recrystallization from ethanol/water (7:3 v/v), which effectively isolates crystalline acetamides with >80% recovery .
Q. How should researchers handle oxidative degradation during storage?
Store the compound under argon at −20°C in amber vials. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks). LC-MS can identify degradation products, such as sulfoxide derivatives of the thiophene ring .
Future Directions
Q. What modifications enhance metabolic stability?
Introduce electron-withdrawing groups (e.g., -CF3) to the phenyl ring to reduce CYP450-mediated oxidation. Replace labile methyl groups with cyclopropyl moieties, as seen in optimized pyridopyrimidine analogs .
Q. How can in vivo efficacy be assessed preclinically?
Use xenograft models (e.g., HT-29 colon cancer) with oral dosing (10–50 mg/kg). Monitor pharmacokinetics (Cmax, t1/2) via LC-MS/MS and correlate with tumor volume reduction. Adjust formulations using PEGylated nanoparticles to improve bioavailability .
Ethical and Technical Compliance
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
